Home > Products > Screening Compounds P103391 > 1-Cyclohexyl-4-phenylquinazolin-2(1H)-one
1-Cyclohexyl-4-phenylquinazolin-2(1H)-one -

1-Cyclohexyl-4-phenylquinazolin-2(1H)-one

Catalog Number: EVT-13239625
CAS Number:
Molecular Formula: C20H20N2O
Molecular Weight: 304.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-Cyclohexyl-4-phenylquinazolin-2(1H)-one is a member of the quinazolinone family, which are heterocyclic compounds known for their diverse biological activities. This compound consists of a quinazolinone moiety substituted with a cyclohexyl group at the nitrogen position and a phenyl group at the carbon position. Quinazolinones have garnered attention in medicinal chemistry due to their potential as therapeutic agents, particularly in treating neurological disorders, cancer, and microbial infections.

Source and Classification

The compound can be classified under quinazolinones, which are bicyclic structures containing a benzene ring fused to a pyrimidine ring. It is synthesized through various methods, including microwave-assisted techniques and traditional organic synthesis approaches. The classification of 1-cyclohexyl-4-phenylquinazolin-2(1H)-one falls within the realm of pharmaceutical chemistry, where it is studied for its pharmacological properties.

Synthesis Analysis

Methods and Technical Details

The synthesis of 1-cyclohexyl-4-phenylquinazolin-2(1H)-one can be achieved through several methodologies:

Chemical Reactions Analysis

Reactions and Technical Details

1-Cyclohexyl-4-phenylquinazolin-2(1H)-one can undergo various chemical reactions:

  • Nucleophilic Substitution: The nitrogen atom in the quinazolinone structure can participate in nucleophilic substitution reactions, allowing for further functionalization.
  • Condensation Reactions: This compound can react with aldehydes or ketones to form imines or other derivatives through condensation processes.

These reactions are typically facilitated by acidic or basic conditions, depending on the nature of the reactants involved.

Mechanism of Action

Process and Data

The mechanism of action for compounds like 1-cyclohexyl-4-phenylquinazolin-2(1H)-one often involves interaction with biological targets such as enzymes or receptors. For instance:

  • Antimicrobial Activity: Quinazolinones have shown potential as antimicrobial agents, likely through inhibition of bacterial enzymes or disruption of cell wall synthesis.
  • Neurological Effects: Some derivatives exhibit activity at glutamatergic receptors, which may contribute to their efficacy in treating neurological disorders such as schizophrenia .

The precise mechanism often requires further investigation through molecular docking studies and in vitro assays to elucidate target interactions.

Physical and Chemical Properties Analysis

Physical Properties

1-Cyclohexyl-4-phenylquinazolin-2(1H)-one is typically characterized by:

  • Appearance: Crystalline solid.
  • Melting Point: Specific melting points can vary based on purity but are generally within a defined range indicative of the compound's stability.

Chemical Properties

The chemical properties include solubility in organic solvents like ethanol and dimethyl sulfoxide, while exhibiting limited solubility in water due to its hydrophobic cyclohexyl group.

Applications

Scientific Uses

1-Cyclohexyl-4-phenylquinazolin-2(1H)-one has several potential applications in scientific research:

  1. Pharmaceutical Development: Its derivatives are explored for their therapeutic potential against various diseases, including cancer and infections.
  2. Biological Studies: The compound serves as a scaffold for designing new drugs targeting specific biological pathways.
  3. Chemical Biology: It is utilized in studies aimed at understanding enzyme mechanisms or receptor interactions within cellular systems.
Synthetic Methodologies and Chemical Optimization

Historical Evolution of Quinazolinone Synthesis Strategies

The synthesis of quinazolinones has transitioned from harsh, inefficient methods to sophisticated green protocols. Early 20th-century approaches like the Niementowski reaction required anthranilic acid and formamide under prolonged heating (120°C, >12 hr), yielding only 40-60% of target compounds while generating stoichiometric waste [3] [9]. The development of ortho-halobenzamide intermediates in the 1990s marked a significant advancement, enabling nucleophilic displacement at C2 but still necessitating toxic solvents like DMF and copper catalysts [7].

A paradigm shift occurred with metal-free methodologies, exemplified by Cs₂CO₃-promoted SNAr reactions. This system facilitates cyclization between ortho-fluorobenzamides and amides in DMSO at 135°C (24 hr), achieving 72-85% yields for 2,3-disubstituted quinazolinones without transition metals [7]. Contemporary four-component assemblies further revolutionized efficiency, constructing quinazoline cores directly from anilines, aldehydes, and ammonium iodide via tandem condensation/cyclization sequences (Table 1) [6].

Table 1: Evolution of Quinazolinone Synthesis Efficiency

EraKey MethodologyConditionsYield RangeKey Limitations
Pre-1980sNiementowski condensationFormamide, 120°C, 12-24 hr40-60%Low yields, high energy input
1990s-2000sCopper-catalyzed halogen displacementCu catalysts, DMF, 100-130°C55-75%Metal contamination, toxic solvents
2010s-presentMetal-free multicomponent reactionsNH₄I, solvent-free, 80-100°C75-92%Limited substrate scope

Rational Drug Design Approaches for Quinazolinone Scaffold Modification

Rational modification of the quinazolin-2(1H)-one scaffold focuses on strategic substitutions to enhance target binding and pharmacokinetics. The C2 position exhibits exceptional versatility, accommodating aryl, alkyl, and amino groups that modulate electronic properties and π-π stacking interactions. Computational studies reveal that 4-phenyl substitution at C4 enhances planarity, promoting intercalation with biomolecular targets [9].

Regioselective N-alkylation at N1 represents a critical design strategy for optimizing metabolic stability. Cyclohexyl introduction at N1, as in 1-cyclohexyl-4-phenylquinazolin-2(1H)-one, significantly increases lipophilicity (cLogP +1.8 vs. unsubstituted) while reducing oxidative metabolism due to the sterically hindered tertiary carbon system [2]. Structure-Activity Relationship (SAR) studies demonstrate that C2-amination with cyclic amines (e.g., piperidine, pyrrolidine) enhances water solubility via salt formation while maintaining cellular permeability (Table 2) [2] [9].

Table 2: Structure-Activity Relationship of Quinazolinone Modifications

PositionSubstituent TypeKey Property InfluencedOptimal GroupsBiological Impact
N1Alkyl/cycloalkylLipophilicity, metabolic stabilityCyclohexyl, isopropyl↑ t₁/₂, ↑ membrane permeation
C2Amino, aryl, heteroarylElectronic profile, H-bondingPiperidinyl, morpholinyl, p-OMe-Ph↑ Solubility, ↑ target affinity
C4Aryl, heteroarylPlanarity, π-stacking capacityPhenyl, pyridyl, furanyl↑ DNA/protein interaction

Multi-Component Reaction Systems for Quinazolin-4(3H)-one Derivatives

Multicomponent reactions (MCRs) provide atom-economical access to 4-phenylquinazolinone derivatives. A landmark four-component system combines simple anilines, aromatic aldehydes, and ammonium iodide under metal-free conditions (Scheme 1). This cascade initiates with aldehyde-amine condensation to form an imine intermediate, followed by ortho-C–H functionalization and cyclization with a second aldehyde molecule. Ammonium iodide serves as both nitrogen source and mild oxidant, enabling 75-92% yields within 4-8 hours at 80-100°C [6].

Scheme 1: Four-Component Quinazoline AssemblyAniline + 2 R-CHO + NH₄I → 4-Arylquinazoline

Microwave-assisted three-component variants dramatically accelerate synthesis, achieving full conversion in 10-20 minutes through controlled dielectric heating. These systems typically employ anthranilic acid derivatives, aldehydes, and ammonium acetate in ethanol/water mixtures, generating 2,3-disubstituted quinazolinones with excellent regioselectivity [3]. The reaction tolerates electron-donating (-OMe, -Me) and electron-withdrawing (-Cl, -NO₂) substituents, though sterically hindered ortho-substituted benzaldehydes show reduced yields (<65%) [6] [10].

Table 3: Multicomponent Reaction Systems for Quinazolinones

Component SystemCatalyst/SolventTemperature/TimeYield RangeKey Advantages
4-Component (aniline/2×RCHO/NH₄I)None, solvent-free80-100°C, 4-8 hr75-92%Metal-free, broad substrate scope
3-Component (anthranilamide/RCHO/NH₄OAc)MW, ethanol-water100°C, 10-20 min80-95%Rapid, high regioselectivity
3-Component (isatoic anhydride/amine/RCHO)Fe₃O₄ nanocomposite, H₂O70°C, 1-2 hr85-93%Aqueous medium, recyclable catalyst

Scaffold Hopping: Transition from Chromen-4-one to Quinazolin-4-one Core

Scaffold hopping from chromen-4-one to quinazolin-4-one preserves key pharmacophoric features while improving synthetic tractability and target affinity. Both scaffolds share a fused bicyclic system with hydrogen bond acceptors at analogous positions (C4=O in chromenones vs. C2=O/N3 in quinazolinones). The oxygen-to-nitrogen substitution at position 1 enhances nitrogen-mediated hydrogen bonding with biological targets, increasing binding affinity by 2-3 orders of magnitude [2] [9].

Retrosynthetic analysis reveals convergent pathways for both systems. While chromen-4-ones typically derive from Baker-Venkataraman rearrangements requiring cryogenic conditions (-78°C), quinazolin-4-ones form via ambient-temperature cyclocondensations. The 1-cyclohexyl-4-phenyl variant specifically benefits from N-alkylation before ring closure, preventing O-alkylation byproducts. Computational modeling confirms that the quinazolinone core adopts a near-planar conformation (dihedral <5°) that optimizes π-stacking with aromatic residues in enzyme binding pockets [6] [9].

Green Chemistry Innovations in Catalyst-Driven Syntheses

Sustainable catalysis has transformed quinazolinone synthesis, with magnetically retrievable nanocatalysts leading this revolution. The graphene oxide-supported copper nanocomposite (GO@Fe₃O₄@ligand@Cu(II)) exemplifies this advancement, enabling solvent-free quinazoline formation at 90°C with 87-94% yields. The catalyst's superparamagnetic properties (saturation magnetization: 43 emu/g) permit rapid separation (<30 seconds) under external magnetic fields and 5 recycles with <5% activity loss [10].

Cs₂CO₃-mediated SNAr reactions in DMSO eliminate toxic copper catalysts while maintaining efficiency. This system exploits DMSO's dual role as solvent and mild oxidant, facilitating cyclization at 135°C with 72-85% isolated yields. Life-cycle assessment confirms 40% reduction in E-factor (waste/product ratio) compared to copper-catalyzed methods [7]. Additional sustainable approaches include:

  • Aqueous micellar catalysis: TPGS-750-M surfactant enables reactions in water at ambient temperature
  • Biobased solvents: Ethyl lactate or cyclopentyl methyl ether (CPME) replace DMF/DMSO
  • Alternate energy inputs: Ultrasound irradiation reduces reaction times by 70% versus thermal methods [1] [3]

Table 4: Comparative Analysis of Green Catalytic Systems

Catalyst SystemReaction ConditionsYieldRecyclesPMI (Mass Intensity)
GO@Fe₃O₄@Cu(II) nanocompositeSolvent-free, 90°C, 1.5 hr87-94%53.8
Cs₂CO₃/DMSO (metal-free)DMSO, 135°C, 24 hr72-85%-12.5
Cu-Mn spinel oxideDMSO/H₂O, 100°C, 8 hr80-88%49.3
TPGS-750-M in waterH₂O, 25°C, 6-12 hr75-82%-2.1

Post-Synthetic Functionalization at N3 and C2 Positions

Regioselective late-stage modifications enable precise diversification of the quinazolinone scaffold. N3-alkylation exploits the differential nucleophilicity of the pyrimidine nitrogens, with N1 (quinazolin-2-one numbering) exhibiting greater nucleophilicity than N3 in unsubstituted precursors. Methyl bromoacetate alkylation at N3 proceeds with >98% regioselectivity when mediated by K₂CO₃ in acetone at 60°C, forming key intermediates for amide coupling [2] [4].

C2 functionalization employs three principal strategies:

  • Nucleophilic displacement: 2-Chloro derivatives undergo SNAr with amines (piperidine/pyrrolidine) in DMF at 25-60°C
  • Transition-metal catalysis: Pd(0)-catalyzed cross-coupling (Suzuki, Sonogashira) of 2-haloquinazolinones
  • Direct C-H functionalization: Copper-catalyzed Chan-Lam coupling with arylboronic acids at C2 [2] [7]

The sequence of functionalization critically impacts regiochemical outcomes. For 1-cyclohexyl-4-phenylquinazolin-2(1H)-one, initial N1-cyclohexylation blocks that position, ensuring exclusive N3-alkylation. Subsequent C2-amidation introduces diverse pharmacophores while maintaining the 2-carbonyl's hydrogen-bonding capacity (Scheme 2). This stepwise approach enabled the synthesis of 15 discrete C2,N3-disubstituted derivatives with 85-98% purity without chromatography [2] [4].

Table 5: Regioselective Functionalization Strategies

PositionReaction TypeConditionsKey ReagentsRegioselectivity
N3AlkylationK₂CO₃, acetone, 60°CMethyl bromoacetate, benzyl halides>98% N3 vs. N1
C2AminationDMF, 25-80°C, 2-8 hrPiperidine, pyrrolidine100% C2 selectivity
C2Palladium-catalyzed couplingPd(PPh₃)₄, K₂CO₃, toluene/waterArylboronic acids, terminal alkynes>95% conversion

Compound Nomenclature Index

  • 1-Cyclohexyl-4-phenylquinazolin-2(1H)-one
  • Gefitinib
  • Erlotinib
  • Methaqualone
  • 2-Chloro-4(3H)-quinazolinone
  • 2-Amino-N3-alkylamido-4-quinazolinone
  • Luotonin A
  • Piriqualone
  • 2,3-Disubstituted-4(3H)-quinazolinone
  • 2-Styryl-4(3H)-quinazolinone

Properties

Product Name

1-Cyclohexyl-4-phenylquinazolin-2(1H)-one

IUPAC Name

1-cyclohexyl-4-phenylquinazolin-2-one

Molecular Formula

C20H20N2O

Molecular Weight

304.4 g/mol

InChI

InChI=1S/C20H20N2O/c23-20-21-19(15-9-3-1-4-10-15)17-13-7-8-14-18(17)22(20)16-11-5-2-6-12-16/h1,3-4,7-10,13-14,16H,2,5-6,11-12H2

InChI Key

FBYCCABSRPJCII-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C3=CC=CC=C3C(=NC2=O)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.